Cas no 1806774-36-6 (2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine)

2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine
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- インチ: 1S/C9H9F5N2O/c1-4-5(8(10)11)3-16-6(2-15)7(4)17-9(12,13)14/h3,8H,2,15H2,1H3
- InChIKey: KRWNUTLTRCLUDJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(CN)C(=C1C)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 248
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 48.1
2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029082441-1g |
2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine |
1806774-36-6 | 97% | 1g |
$1,445.30 | 2022-03-31 |
2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine 関連文献
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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2. Back matter
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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8. Back matter
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1806774-36-6)
2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1806774-36-6) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyridine class, which is well-documented for its role in medicinal chemistry as a scaffold for various therapeutic agents. The presence of multiple functional groups, including an aminomethyl side chain, a difluoromethyl substituent, a methyl group, and a trifluoromethoxy moiety, endows this molecule with distinct chemical properties that make it a promising candidate for further investigation.
The aminomethyl group (–CH₂NH₂) in the molecule introduces a nucleophilic center, which can participate in various chemical reactions such as nucleophilic substitution, addition reactions, and condensation reactions. This feature makes the compound versatile for synthetic applications and drug development. Additionally, the difluoromethyl group (–CF₂) is known to enhance metabolic stability and binding affinity in drug molecules. Its electron-withdrawing nature can influence the electronic distribution of the pyridine ring, potentially modulating the compound's interaction with biological targets.
The methyl group (–CH₃) at the 4-position of the pyridine ring contributes to steric hindrance and can affect the compound's solubility and bioavailability. Meanwhile, the trifluoromethoxy group (–OCF₃) is another key feature that imparts lipophilicity and metabolic resistance. This group is frequently incorporated into pharmaceuticals to improve pharmacokinetic profiles. The combination of these functional groups in 2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine suggests a rich chemical space for exploration.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that pyridine derivatives with similar structural motifs exhibit potential in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The unique electronic properties of the difluoromethyl and trifluoromethoxy groups are particularly intriguing, as they can modulate receptor binding through steric and electronic effects.
In terms of synthetic chemistry, 2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine presents an interesting challenge due to its complex functionalization. Researchers have employed various synthetic strategies, including multi-step organic transformations and transition-metal-catalyzed reactions, to access this compound efficiently. The development of novel synthetic routes not only facilitates laboratory-scale production but also opens avenues for process optimization towards industrial-scale manufacturing.
The pharmacological potential of this compound has been explored through in vitro and in vivo studies. Preliminary findings indicate that it may interact with specific enzymes or receptors involved in disease pathways. For instance, its structural similarity to known bioactive molecules suggests possible activity against targets such as kinases or transcription factors. However, further experimental validation is necessary to elucidate its exact mechanism of action and therapeutic efficacy.
One of the most compelling aspects of this compound is its versatility as a building block for drug discovery. By modifying or appending additional functional groups, chemists can generate libraries of derivatives with tailored properties. This approach aligns with modern drug discovery trends that emphasize diversity-oriented synthesis (DOS) to accelerate the identification of lead compounds.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into organic molecules often leads to significant improvements in their pharmacological properties. The electron-withdrawing nature of fluorine enhances binding affinity by increasing partial positive charges on adjacent atoms. Moreover, fluorine substitution can influence metabolic stability by preventing unwanted degradation pathways.
As research continues to evolve, new methodologies for studying 2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine are being developed. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry provide invaluable insights into its structure-activity relationships. These tools are essential for understanding how subtle changes in the molecular structure can impact biological function.
The integration of artificial intelligence (AI) into drug discovery has also revolutionized the way researchers approach complex molecules like this one. Machine learning algorithms can predict properties such as solubility, permeability, and toxicity based on structural features alone. This capability accelerates virtual screening processes and helps prioritize compounds for experimental testing.
In conclusion,2-(Aminomethyl)-5-(difluoromethyl)-4-methyl-3-(trifluoromethoxy)pyridine represents a fascinating subject of study in pharmaceutical chemistry due to its intricate architecture and potential biological relevance. Its unique combination of functional groups offers opportunities for innovation across multiple therapeutic domains. As research progresses,this compound will likely continue to inspire new synthetic strategies,pharmacological investigations,and applications in medicine。
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